molecular formula C8H4ClN3O4 B8447531 5-Chloro-6-nitroquinazolin-2,4-dione CAS No. 78754-82-2

5-Chloro-6-nitroquinazolin-2,4-dione

Cat. No. B8447531
CAS RN: 78754-82-2
M. Wt: 241.59 g/mol
InChI Key: WIGAGKAOMGCAHT-UHFFFAOYSA-N
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Patent
US06844435B2

Procedure details

A solution of the above quinazolinedione (0.98 g, 5.0 mmol) in conc. H2SO4 (5 mL) was cooled to −10° C., and 90% HNO3 (0.35 g, 5.0 mmol) was added with stirring. Stirring continued for 1 h at −10° C., and 1.5 h at room temperature. The mixture was poured onto ice, filtered, washed with water and dried to give 5-chloro-6-nitroquinazolin-2,4-dione, along with some of the 8-nitro isomer (1.3 g, 94%).
Quantity
0.98 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.35 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[C:4](=[O:13])[NH:5][C:6](=[O:12])[NH:7]2.[N+:14]([O-])([OH:16])=[O:15]>OS(O)(=O)=O>[Cl:1][C:2]1[C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=[C:8]2[C:3]=1[C:4](=[O:13])[NH:5][C:6](=[O:12])[NH:7]2

Inputs

Step One
Name
Quantity
0.98 g
Type
reactant
Smiles
ClC1=C2C(NC(NC2=CC=C1)=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0.35 g
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
The mixture was poured onto ice
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C2C(NC(NC2=CC=C1[N+](=O)[O-])=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.